Diethyl [3-(dibutylamino)-1-hydroxypropyl]phosphonate
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Overview
Description
Diethyl [3-(dibutylamino)-1-hydroxypropyl]phosphonate is an organophosphorus compound with a unique structure that combines a phosphonate group with a dibutylamino and hydroxypropyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing diethyl [3-(dibutylamino)-1-hydroxypropyl]phosphonate involves the reaction of diethyl (3-bromopropyl) phosphonate with dibutylamine in the presence of sodium iodide. The reaction is typically carried out in dimethylformamide (DMF) at 0°C .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis likely follows similar principles as laboratory methods, with optimizations for scale, cost, and efficiency.
Chemical Reactions Analysis
Types of Reactions
Diethyl [3-(dibutylamino)-1-hydroxypropyl]phosphonate can undergo various chemical reactions, including:
Substitution Reactions: The phosphonate group can participate in nucleophilic substitution reactions, often facilitated by bases or catalysts.
Oxidation and Reduction:
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium iodide.
Oxidation: Reagents like potassium permanganate or chromium trioxide could be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phosphonates .
Scientific Research Applications
Diethyl [3-(dibutylamino)-1-hydroxypropyl]phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of C-P bonds.
Biology: The compound may be investigated for its potential biological activities, although specific studies are limited.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which diethyl [3-(dibutylamino)-1-hydroxypropyl]phosphonate exerts its effects is not fully understood. its reactivity is primarily due to the presence of the phosphonate group, which can participate in various chemical reactions. The dibutylamino and hydroxypropyl moieties may also contribute to its overall reactivity and potential biological activity .
Comparison with Similar Compounds
Similar Compounds
Diethyl (3-hydroxypropyl)phosphonate: Lacks the dibutylamino group, making it less versatile in certain reactions.
Diethyl (3-aminopropyl)phosphonate: Contains an amino group instead of a dibutylamino group, which may alter its reactivity and applications.
Uniqueness
Diethyl [3-(dibutylamino)-1-hydroxypropyl]phosphonate is unique due to the combination of its functional groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications in different fields.
Properties
CAS No. |
89222-59-3 |
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Molecular Formula |
C15H34NO4P |
Molecular Weight |
323.41 g/mol |
IUPAC Name |
3-(dibutylamino)-1-diethoxyphosphorylpropan-1-ol |
InChI |
InChI=1S/C15H34NO4P/c1-5-9-12-16(13-10-6-2)14-11-15(17)21(18,19-7-3)20-8-4/h15,17H,5-14H2,1-4H3 |
InChI Key |
DWJGDWMWKGAOIK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CCC(O)P(=O)(OCC)OCC |
Origin of Product |
United States |
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